molecular formula C12H9ClN2O4S B3344688 N-(2-chloro-4-nitrophenyl)benzenesulfonamide CAS No. 88681-04-3

N-(2-chloro-4-nitrophenyl)benzenesulfonamide

Cat. No.: B3344688
CAS No.: 88681-04-3
M. Wt: 312.73 g/mol
InChI Key: PZBATUNEVLSDIG-UHFFFAOYSA-N
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Description

“N-(2-chloro-4-nitrophenyl)benzenesulfonamide” is a chemical compound with the linear formula C12H9ClN2O4S . It has a molecular weight of 312.73 g/mol. This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

A novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide has been developed to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives . This method shows highly practical chemoselective and functional group compatibility .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H9ClN2O4S . More detailed structural analysis may require advanced spectroscopic techniques.


Chemical Reactions Analysis

The synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives involves the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide . This process employs insensitive and inexpensive Cu(NO3)2·3H2O, Fe(NO3)3·9H2O, and NH4NO3 as the nitration reagents .


Physical and Chemical Properties Analysis

“this compound” is a light yellow crystal with a density of 1.739 g/cm3 at 23 °C . It has a melting point of 169.7-171.0 °C . The compound has a vapor pressure of 9.9 × 10-7 mPa at 40 °C . It has a logP value of 2.8 and is slightly soluble in water with a solubility of 2.9 mg/kg at 25 °C .

Safety and Hazards

As with all chemicals, “N-(2-chloro-4-nitrophenyl)benzenesulfonamide” should be handled with care. Personal protective equipment and face protection should be worn, and adequate ventilation should be ensured . Contact with eyes, skin, or clothing should be avoided, and ingestion and inhalation should be prevented . Dust formation should also be avoided .

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4S/c13-11-8-9(15(16)17)6-7-12(11)14-20(18,19)10-4-2-1-3-5-10/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBATUNEVLSDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001008299
Record name N-(2-Chloro-4-nitrophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001008299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88681-04-3
Record name MLS002639239
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28600
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Chloro-4-nitrophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001008299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-CHLORO-4'-NITROBENZENESULFONANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4-nitroaniline (4.33 g), benzenesulphonyl chloride (3.25 ml) and pyridine (2.5 ml) was stirred and heated to 100° C. for 18 hours. The mixture was cooled to ambient temperature and partitioned between methylene chloride and 2M aqueous hydrochloric acid. The organic phase was washed with water, dried and evaporated. The residue was recrystallised from ethyl acetate to give N-(2-chloro-4-nitrophenyl)benzenesulphonamide (6.07 g), m.p. 155°-157° C.
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
3.25 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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